molecular formula C21H24N2O2S2 B2510242 2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide CAS No. 894015-11-3

2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide

Cat. No. B2510242
CAS RN: 894015-11-3
M. Wt: 400.56
InChI Key: KMQWUYCFBCTIQE-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the thiazole ring, a heterocyclic compound containing both sulfur and nitrogen in the ring, could potentially contribute to its biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trimethylbenzene group is a derivative of benzene, which is a planar, aromatic ring. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, sulfonamides tend to have high melting points and are generally soluble in organic solvents .

Scientific Research Applications

UV Protection and Antimicrobial Properties

  • UV Protection and Antimicrobial of Cotton Fabrics : Research by Mohamed, Abdel-Wahab, and Fahmy (2020) in "Polycyclic Aromatic Compounds" explored the use of sulfonamide derivatives in cotton fabric treatment. Their study demonstrated that these compounds could enhance fabric properties like UV protection and antibacterial effects. This shows the potential for sulfonamide derivatives in textile applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Anticancer Properties

  • Anticancer Activity : In "Russian Journal of Organic Chemistry", Ravinaik et al. (2021) reported the synthesis of sulfonamide derivatives with significant anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Photosensitizing Properties for Cancer Treatment

  • Photodynamic Therapy : Pişkin, Canpolat, and Öztürk (2020) in the "Journal of Molecular Structure" highlighted the use of sulfonamide derivatives in photodynamic therapy for cancer treatment. They focused on zinc phthalocyanine compounds with sulfonamide derivatives that showed promising properties as photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

  • Antimicrobial Activity : Sarvaiya, Gulati, and Patel (2019) synthesized sulfonamide derivatives and evaluated their antimicrobial effectiveness against various bacteria and fungi, indicating their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anticonvulsant Agents

  • Anticonvulsant Activity : Farag et al. (2012) in "Archiv der Pharmazie" developed heterocyclic compounds containing a sulfonamide thiazole moiety with significant anticonvulsant properties, suggesting their potential in treating convulsions (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide are currently unknown . The compound’s effects on cellular processes and signaling pathways need to be investigated in more detail.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide . More research is needed to understand how these factors affect the compound’s mechanism of action.

properties

IUPAC Name

2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S2/c1-14-12-15(2)20(16(3)13-14)27(24,25)22-11-10-19-17(4)23-21(26-19)18-8-6-5-7-9-18/h5-9,12-13,22H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQWUYCFBCTIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide

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